trans-1,2-Dibromcyclohexan

Übersicht

Beschreibung

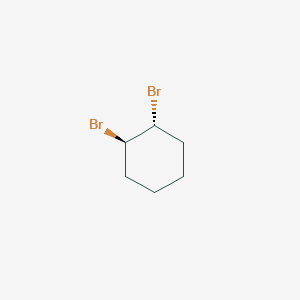

trans-1,2-Dibromocyclohexane: is an organic compound with the molecular formula C6H10Br2 . It is a stereoisomer of 1,2-dibromocyclohexane, where the two bromine atoms are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is of interest in organic chemistry due to its unique stereochemistry and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-1,2-Dibromocyclohexane is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various cyclohexane derivatives and is used in stereochemical studies to understand the behavior of trans-configured compounds.

Biology and Medicine: While not widely used directly in biological or medical applications, trans-1,2-dibromocyclohexane can be used in the synthesis of biologically active molecules. Its derivatives may possess pharmacological properties that are of interest in drug development.

Industry: In the chemical industry, trans-1,2-dibromocyclohexane is used in the production of flame retardants, plasticizers, and other brominated compounds. Its reactivity makes it a valuable intermediate in the manufacture of specialty chemicals.

Wirkmechanismus

Target of Action

Trans-1,2-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 It is known to interact with organic compounds, particularly alkenes, in chemical reactions .

Mode of Action

The compound’s interaction with its targets primarily involves a type of reaction known as electrophilic addition . In this process, the bromine atoms in trans-1,2-Dibromocyclohexane are polarized by the approaching π bond in the target molecule . This leads to the addition of the bromine atoms to the carbon atoms of the alkene, forming a dibromocyclohexane .

Pharmacokinetics

Its physical properties such as boiling point (145 °c/100 mmhg) and density (1784 g/mL at 25 °C) have been reported . These properties could influence its bioavailability and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The reaction involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. The general procedure involves dissolving cyclohexene in the solvent, cooling the solution, and then slowly adding bromine while maintaining the temperature below 0°C. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of trans-1,2-dibromocyclohexane follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction parameters, leading to efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: trans-1,2-Dibromocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of diols.

Elimination Reactions: Under basic conditions, trans-1,2-dibromocyclohexane can undergo elimination to form cyclohexene.

Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc and acetic acid.

Common Reagents and Conditions:

Substitution: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Reduction: Zinc in acetic acid or catalytic hydrogenation.

Major Products:

Substitution: 1,2-cyclohexanediol.

Elimination: Cyclohexene.

Reduction: Cyclohexane.

Vergleich Mit ähnlichen Verbindungen

cis-1,2-Dibromocyclohexane: The cis isomer where the bromine atoms are on the same side of the cyclohexane ring.

1,2-Dichlorocyclohexane: A similar compound with chlorine atoms instead of bromine.

1,2-Diiodocyclohexane: A similar compound with iodine atoms instead of bromine.

Uniqueness: trans-1,2-Dibromocyclohexane is unique due to its trans configuration, which affects its reactivity and the stereochemistry of its reaction products. This makes it a valuable compound for studying stereochemical effects in organic reactions and for synthesizing specific stereoisomers of cyclohexane derivatives .

Biologische Aktivität

Trans-1,2-dibromocyclohexane (C6H10Br2) is a halogenated organic compound derived from cyclohexene through electrophilic addition reactions. This compound has gained attention in organic chemistry and pharmacology due to its potential biological activities, particularly in relation to its role as an intermediate in the synthesis of various bioactive molecules. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and environmental science.

- Molecular Formula : C6H10Br2

- Molecular Weight : 241.95 g/mol

- CAS Number : 7429-37-0

Trans-1,2-dibromocyclohexane exists in two main conformations: diequatorial and diaxial. The diequatorial conformation is generally more stable due to reduced steric hindrance, while the diaxial form can exhibit different reactivity patterns under various conditions .

Synthesis

The synthesis of trans-1,2-dibromocyclohexane typically involves the bromination of cyclohexene using bromine or bromine-containing reagents. The reaction can be represented as follows:

Antimicrobial Properties

Research indicates that trans-1,2-dibromocyclohexane exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed that halogenated compounds can enhance the efficacy of antibiotics by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Case Study : A derivative of trans-1,2-dibromocyclohexane was tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects, suggesting potential use as a scaffold for developing new antimicrobial agents .

Cytotoxicity

Trans-1,2-dibromocyclohexane has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in certain cancer cells, likely through the generation of reactive oxygen species (ROS) which trigger cell death pathways .

Research Findings :

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : The IC50 values for HeLa and MCF-7 cells were found to be approximately 25 µM and 30 µM, respectively, indicating moderate cytotoxicity .

The biological activity of trans-1,2-dibromocyclohexane can be attributed to several mechanisms:

- Electrophilic Attack : The bromine atoms can act as electrophiles, facilitating interactions with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane integrity and function.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H10Br2 |

| Molecular Weight | 241.95 g/mol |

| Antimicrobial Activity | Effective against MRSA |

| Cytotoxicity (IC50) | 25 µM (HeLa), 30 µM (MCF-7) |

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-dibromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225304 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7429-37-0 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.